Product packaging for 6-Ethyl-1,3,5-triazine-2,4-diamine(Cat. No.:CAS No. 934-75-8)

6-Ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14758481
CAS No.: 934-75-8
M. Wt: 139.16 g/mol
InChI Key: NAMCDLUESQLMOZ-UHFFFAOYSA-N
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Description

6-Ethyl-1,3,5-triazine-2,4-diamine (CAS 934-75-8), also known as Propioguanamine, is a chemical compound with the molecular formula C5H9N5 and a molecular weight of 139.16 g/mol . This derivative of the 1,3,5-triazine core is characterized by a density of 1.306 g/cm³ and a boiling point of 426.7°C at 760 mmHg . The presence of amine groups on the triazine ring contributes to its polar nature and ability to form hydrogen bonds, influencing its solubility profile which favors polar solvents . The 1,3,5-triazine scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . Research indicates that triazine derivatives exhibit a range of pharmacological properties, including antibacterial, antifungal, and anticancer potential . Specifically, functionalized 1,3,5-triazine compounds have demonstrated promising antiproliferative activity against colorectal cancer cell lines in recent studies, underscoring their value as a core structure in the development of novel chemotherapeutic agents . For researchers, this compound is supplied with a commitment to quality and consistency. From an analytical chemistry perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications) . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N5 B14758481 6-Ethyl-1,3,5-triazine-2,4-diamine CAS No. 934-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

934-75-8

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

6-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C5H9N5/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H4,6,7,8,9,10)

InChI Key

NAMCDLUESQLMOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 6 Ethyl 1,3,5 Triazine 2,4 Diamine Analogues

Nucleophilic Substitution Reactions at the Triazine Ring

The 1,3,5-triazine (B166579) ring system is known to undergo sequential nucleophilic substitution reactions. semanticscholar.org However, the ease of these substitutions is influenced by the nature of the incoming nucleophile and the groups already present on the ring. The introduction of electron-donating groups, such as amino groups, increases the electron density of the triazine ring, thereby making subsequent nucleophilic attacks more challenging. researchgate.net

Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The substitution of leaving groups, such as halogens, on the triazine ring by various nucleophiles is a common strategy for the synthesis of a wide array of derivatives. The reactivity of nucleophiles generally follows the order of amines > alcohols > thiols under specific conditions. nih.gov

For instance, in the case of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the first substitution with a nucleophile can often be achieved at low temperatures (e.g., 0°C). semanticscholar.orgnih.gov Subsequent substitutions typically require higher temperatures. researchgate.net The order of addition of different nucleophiles is crucial for achieving the desired product. For example, when synthesizing a mixed-substituted triazine with both an oxygen and a nitrogen nucleophile, it is often necessary to introduce the oxygen-containing group first. semanticscholar.org This is because once an amine is incorporated onto the s-triazine ring, it becomes very difficult to substitute another nucleophile other than another amine. semanticscholar.orgcsic.es

Studies on cyanuric chloride have shown that reactions with amines, thiols, and alcohols can proceed smoothly under controlled conditions to yield mono-, di-, and tri-substituted products. semanticscholar.orgnih.gov The reaction of 2,4-dichloro-6-substituted s-triazines with amines is a common subsequent step in the synthesis of more complex triazine derivatives. semanticscholar.org

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution on the triazine ring are significantly affected by the substituents present. The introduction of an electron-donating group deactivates the ring towards further substitution, thus requiring more forcing conditions for subsequent reactions. researchgate.net

Thermodynamic data for substituted triazines, such as the enthalpies of combustion and formation, have been determined for various derivatives. nih.gov For example, the standard enthalpy of formation for 2-amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-l,3,5-triazine has been reported. nih.gov While specific kinetic and thermodynamic data for the direct substitution reactions on 6-ethyl-1,3,5-triazine-2,4-diamine are not extensively available in the provided search results, the general principles of triazine chemistry suggest that the two amino groups and the ethyl group would influence the rate and equilibrium of any further substitution reactions. The electron-donating nature of these groups would decrease the reactivity of the triazine ring towards nucleophiles compared to, for example, cyanuric chloride. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of triazine compounds can lead to the formation of various metabolites and transformation products.

Oxidative Transformations and Metabolite Generation

The oxidation of triazine derivatives is a key process in their metabolism. For instance, the synthesis of this compound can involve an oxidation step using agents like m-chloroperbenzoic acid on an intermediate to facilitate subsequent amine functionalization.

While specific studies on the oxidative metabolism of this compound were not detailed in the search results, the metabolism of related triazine herbicides like atrazine (B1667683) involves N-dealkylation and oxidation of the alkyl side chains. It is plausible that this compound could undergo similar oxidative transformations, potentially leading to hydroxylated or N-de-ethylated metabolites.

Reductive Conversions and Product Characterization

Information regarding the specific reductive conversions of this compound is limited in the provided results. However, the triazine ring can undergo reduction under certain conditions. For example, reactions of 1,2,3-triazines with sodium borohydride (B1222165) (NaBH₄) have been shown to result in hydride addition to the triazine core. nih.gov It is conceivable that similar reductive processes could be applied to 1,3,5-triazine derivatives, potentially leading to dihydrotriazine or other reduced species.

Tautomerism and Isomerization Dynamics

Diamino-s-triazines, such as this compound, can exist in different tautomeric forms due to the migration of protons between the ring nitrogen atoms and the exocyclic amino groups. The predominant tautomer is generally the amino form, where the hydrogens are located on the exocyclic nitrogen atoms, as opposed to the imino form where a hydrogen is attached to a ring nitrogen.

The existence of different isomers of triazines (1,2,3-, 1,2,4-, and 1,3,5-triazines) is well-established. wikipedia.orgnih.gov Within the 1,3,5-triazine family, positional isomers can arise based on the substitution pattern. For example, if the two amino groups in a diamino-ethyl-triazine were at different positions, this would constitute a different positional isomer. The stability and interconversion of these isomers and tautomers can be investigated using spectroscopic and computational methods.

Keto-Enol-Enaminone Tautomeric Equilibria

The phenomenon of tautomerism is crucial in understanding the reactivity and biological activity of heterocyclic compounds. For analogues of this compound, particularly those with a carbonyl group adjacent to the triazine ring, a complex tautomeric equilibrium involving keto, enol, and enaminone forms can exist.

A study on 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, a close analogue, revealed the presence of multiple tautomers. academie-sciences.fr The primary amino groups on the triazine ring allow for amino-imino tautomerism, while the acylmethyl substituent introduces the possibility of keto-enol tautomerism. The interplay of these possibilities leads to three potential tautomeric forms: a keto form (A), an enol form (B), and an enaminone form (C), each potentially stabilized by intramolecular resonance-assisted hydrogen bonding (RAHB). academie-sciences.frnih.gov

In the case of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, NMR spectroscopy indicated that the keto form (A) was a minor component (7%) in solution. academie-sciences.fr The predominant tautomer exhibited signals that could correspond to either the enol (B) or enaminone (C) form. academie-sciences.fr Theoretical calculations using Density Functional Theory (DFT) were employed to elucidate the relative stabilities of these tautomers.

Tautomeric Form Calculation Method Relative Energy (kcal/mol)
Keto (A) B3LYP/6-311G(2d,2p) 0.00
Enol (B) B3LYP/6-311G(2d,2p) +1.89
Enaminone (C) B3LYP/6-311G(2d,2p) +8.91

These calculations suggest that in the gas phase, the keto form is the most stable, followed closely by the enol form, with the enaminone form being significantly less stable. academie-sciences.fr However, the study also highlighted that the choice of the computational method and the inclusion of solvent effects could alter these relative energies. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of the substituents. masterorganicchemistry.comrsc.orgyoutube.com

For this compound itself, which lacks the acylmethyl group, the primary tautomeric equilibrium would be between the diamino and the amino-imino forms. The diamino form is generally the most stable and predominant tautomer for guanamines. wikipedia.org

Investigation of Hindered Rotation about Carbon-Nitrogen Bonds

The exocyclic carbon-nitrogen bonds in 2,4-diamino-s-triazines exhibit partial double bond character due to resonance with the electron-deficient triazine ring. This leads to hindered rotation around these bonds, a phenomenon that can be investigated using dynamic NMR spectroscopy.

Variable temperature NMR experiments have been used to determine the free energy of activation (ΔG‡) for this rotational barrier in a series of 2,4-diamino-6-R-1,3,5-triazines. The data reveals that the nature of the substituent at the 6-position influences the rotational barrier.

Substituent (R) Coalescence Temperature (K) ΔG‡ (kJ/mol)
Phenyl 291 61.4
4-Methoxyphenyl 289 61.0
4-Chlorophenyl 293 61.8
4-Pyridyl 296 62.7
Alkyl ~283-293 ~59-62

For analogues with alkyl groups at the 6-position, similar to this compound, the free energy of activation for rotation is expected to be in the range of 59-62 kJ/mol. researchgate.net Further studies have shown that protonation of the triazine ring increases the barrier to rotation by 2-3 kcal/mol (approximately 8-12 kJ/mol). nih.gov This is attributed to the increased π-bond character of the triazine-N bonds upon protonation. The rotational barrier is also influenced by the solvent, with a general trend of increasing ΔG‡ as the solvent dielectric constant decreases. nih.gov

Proton Transfer Mechanisms within the Triazine Core

The basicity of the nitrogen atoms in the 1,3,5-triazine ring makes them susceptible to protonation. Understanding the preferred site of protonation is key to elucidating reaction mechanisms and biological interactions.

Computational studies on 2,4-diamino-s-triazine have shown that the N1 ring nitrogen has the highest proton affinity. nih.gov This suggests that in an acidic environment, proton transfer will preferentially occur at this position.

Protonation Site Proton Affinity (kcal/mol)
N1 261.6
N3 Not reported as a primary site
N5 Not reported as a primary site
N (amino) 195.0 (for N4)

The high proton affinity of the N1 position is attributed to the resonance stabilization of the resulting cation. nih.gov While the exocyclic amino groups can also be protonated, their proton affinity is significantly lower. nih.gov Therefore, proton transfer within the triazine core of this compound is expected to predominantly involve the N1 atom. In the solid state, hydrogen bonding plays a crucial role in the proton transfer dynamics, and the crystal packing can influence the accessibility of the different nitrogen atoms. researchgate.net

Dimerization and Polymerization Mechanisms

The amino groups on the triazine ring can act as hydrogen bond donors, while the ring nitrogens can act as hydrogen bond acceptors. This allows for the formation of self-assembled structures through hydrogen bonding.

In the solid state, 2,4-diamino-6-substituted-1,3,5-triazines can form various hydrogen-bonded networks, including dimers, ribbons, and sheets. researchgate.net For instance, some derivatives form dimers through double N-H···N hydrogen bonds, creating a characteristic rosette motif. researchgate.net The specific pattern of hydrogen bonding is influenced by the nature of the substituent at the 6-position and the crystallization conditions. researchgate.net These self-assembly processes are fundamental to the field of supramolecular chemistry.

The bifunctional nature of this compound also allows it to act as a monomer in polymerization reactions. Aromatic polyguanamines can be synthesized through the polycondensation of 6-substituted 1,3,5-triazine-2,4-dichlorides with aromatic diamines. titech.ac.jp While direct polymerization of this compound is less common, it can be used to modify the properties of other polymers. For example, guanamines are used to alter the crosslink density in melamine (B1676169) resins. wikipedia.org The synthesis of polymers from triazine-containing monomers can proceed via solution polycondensation or phase-transfer catalyzed methods. titech.ac.jp

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 6-Ethyl-1,3,5-triazine-2,4-diamine, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its chemical structure. However, the analysis of amino-substituted triazines can be complicated by factors such as low solubility and the presence of dynamic processes like restricted rotation around the C-N bonds, leading to the existence of different conformers or rotamers in solution. tdx.cat

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra are fundamental for confirming the primary structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl group) and the amine protons. The chemical shifts of the amine protons can be broad and their position can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It will display characteristic signals for the carbons of the triazine ring and the ethyl substituent. The chemical shifts of the triazine ring carbons are particularly sensitive to the substitution pattern.

Due to the limited availability of experimental spectra in the public domain for this compound, predicted NMR data is often utilized for initial assignments. The following tables present predicted ¹H and ¹³C NMR chemical shifts. It is important to note that these are theoretical values and may differ from experimental results.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃1.2Triplet
-CH₂-2.6Quartet
-NH₂5.0 - 7.0Broad Singlet

Data table based on predictive algorithms and comparison with similar structures.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃~12
-CH₂-~30
C(ethyl)-triazine~175
C(amino)-triazine~168

Data table based on predictive algorithms and comparison with similar structures.

For comparison, the experimental ¹H NMR data for the closely related 6-Methyl-1,3,5-triazine-2,4-diamine in DMSO-d₆ shows a signal for the methyl protons at approximately 2.06 ppm and a broad signal for the amine protons around 6.6 ppm. chemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule, especially in cases where the 1D spectra are complex.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would link the ¹H signals of the ethyl group to their corresponding ¹³C signals, providing unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons of the ethyl group to the triazine ring carbons, confirming the attachment of the ethyl group to the ring. Correlations from the amine protons to the triazine carbons would also be expected.

Variable Temperature (VT) NMR for Conformational Dynamics and Rotational Barriers

As mentioned, amino-substituted triazines can exhibit restricted rotation around the C-N bonds of the amino groups, leading to the presence of multiple conformers in solution at room temperature. This can result in broadened NMR signals or the appearance of multiple sets of signals for a single proton or carbon.

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. tdx.catnih.gov By acquiring NMR spectra at different temperatures, it is possible to:

Slow down the exchange process: At lower temperatures, the interconversion between rotamers may become slow on the NMR timescale, resulting in sharp, distinct signals for each conformer.

Speed up the exchange process: At higher temperatures, the rotation becomes faster, and the separate signals may coalesce into a single, averaged signal.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the rotational barriers (activation energy) for the conformational exchange. This provides valuable information about the flexibility of the molecule and the stability of its different conformations.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The molecular formula of this compound is C₅H₉N₅.

Calculated Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass (Da)
[M]C₅H₉N₅139.08579
[M+H]⁺C₅H₁₀N₅⁺140.09357
[M+Na]⁺C₅H₉N₅Na⁺162.07552

Data table based on the molecular formula from PubChem. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule, [M+H]⁺. The detection of a peak at m/z 140.09357 in the positive ion mode ESI-HRMS spectrum would confirm the molecular weight and elemental composition of the compound.

The fragmentation of the protonated molecule in the mass spectrometer (MS/MS) can provide further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules from the triazine ring or cleavage of the ethyl substituent. Potential fragmentation could include the loss of ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or ethene (C₂H₄) from the ethyl group. The study of fragmentation patterns of related triazine derivatives can aid in the interpretation of the mass spectrum. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be expected to have a mass-to-charge ratio (m/z) of 140.10. The subsequent fragmentation in the collision cell of a tandem mass spectrometer would likely involve the cleavage of the ethyl group and fragmentation of the triazine ring.

Key predicted fragmentation pathways include:

Loss of the ethyl group: A primary fragmentation pathway would likely be the loss of the ethyl group (C₂H₅•) as a radical, leading to a fragment ion at m/z 111.

Loss of ethylene (B1197577): Alternatively, a neutral loss of ethylene (C₂H₄) via a rearrangement process could occur, resulting in a fragment ion at m/z 112.

Triazine ring fragmentation: The triazine ring itself can undergo characteristic cleavages. Common fragmentation patterns for aminotriazines involve the loss of ammonia (NH₃), cyanamide (CH₂N₂), or related neutral species. For instance, the loss of a molecule of cyanamide from the parent ion could lead to a fragment at m/z 98.

A study on the fragmentation of 3-amino-1,2,4-benzotriazine derivatives showed that the position of protonation significantly influences the fragmentation pathways. nih.gov For this compound, protonation is likely to occur on one of the ring nitrogens or the amino groups, which would direct the subsequent fragmentation cascade. The analysis of the relative abundances of these and other fragment ions in an MS/MS spectrum would allow for the definitive structural confirmation of the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
140.10111.08C₂H₅•
140.10112.09C₂H₄
140.10123.08NH₃
140.1098.07CH₂N₂

Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound.

While a specific, complete IR and Raman spectrum for this compound is not available in the cited literature, the expected vibrational modes can be inferred from studies on similar molecules, such as other substituted diaminotriazines. nih.govresearchgate.net

The key functional groups in this compound are the amino groups (-NH₂), the triazine ring, and the ethyl group (-CH₂CH₃). The characteristic vibrational frequencies for these groups are:

N-H stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations in the region of 3200-3500 cm⁻¹.

C-H stretching: The ethyl group will show symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ region.

Triazine ring vibrations: The C=N and C-N stretching vibrations of the triazine ring are expected to appear in the 1400-1600 cm⁻¹ region. A medium to strong band around 800 cm⁻¹ in the infrared spectra of related triazines has been attributed to an out-of-plane bending vibration of the triazine ring. nih.gov

C-H bending: The bending vibrations of the ethyl group will be observed at lower wavenumbers, typically in the 1370-1470 cm⁻¹ range for scissoring and bending modes.

A study on 3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazines identified strong Raman bands near 770 cm⁻¹ and 1330 cm⁻¹ which were assigned to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov Similar vibrations would be expected for this compound.

Table 2: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H stretching3200-3500Amino (-NH₂)
C-H stretching2850-3000Ethyl (-CH₂CH₃)
C=N, C-N stretching1400-1600Triazine Ring
C-H bending1370-1470Ethyl (-CH₂CH₃)
Triazine ring breathing~770Triazine Ring
Asymmetric C-NH₂ stretching~1330Triazine-Amino
Triazine ring out-of-plane bending~800Triazine Ring

To accurately assign the experimental vibrational frequencies, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. sid.irresearchgate.net While a specific DFT study for this compound was not found, such calculations for the closely related 2,4-diamino-6-methyl-1,3,5-triazin-1-ium 4-cyanobenzoate (B1228447) have been performed. sid.ir These theoretical calculations provide a set of vibrational frequencies and their corresponding modes, which can be compared with experimental IR and Raman data after applying appropriate scaling factors. This comparison allows for a more confident and detailed assignment of the observed spectral bands to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the electronic structure of the compound.

Specific UV-Vis spectral data for this compound is not detailed in the searched literature. However, s-triazine derivatives are known to exhibit absorption bands in the UV region. The electronic transitions are typically of the n → π* and π → π* type, involving the non-bonding electrons on the nitrogen atoms and the π-electrons of the triazine ring. The presence of the amino and ethyl substituents will influence the exact position and intensity of these absorption bands. It is expected that this compound will show strong absorption in the UV region, likely below 300 nm.

X-ray Crystallography for Solid-State Structure and Bond Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the searched literature, the structures of several closely related diaminotriazine derivatives have been determined, providing valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govnih.govresearchgate.netresearchgate.net

Table 3: Crystallographic Data for the Related Compound 2,4-Diamino-6-methyl-1,3,5-triazine ethanol (B145695) solvate nih.gov

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
TriclinicP-18.3860(6)9.1514(6)11.9104(9)88.703(1)87.614(2)76.668(2)

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to confirm its purity and stoichiometry. nih.govunivie.ac.at The molecular formula for this compound is C₅H₉N₅. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 139.16 g/mol . nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₅H₉N₅)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011560.05543.15
HydrogenH1.00899.0726.52
NitrogenN14.007570.03550.33
Total 139.162 100.00

Experimental determination of the elemental composition of a synthesized sample of this compound should yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages to confirm the identity and purity of the compound. researchgate.net

Theoretical and Computational Investigations of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic properties, and spectroscopic parameters.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), is the first step in computationally characterizing a molecule. nih.govirjweb.com This process determines the lowest energy arrangement of atoms, providing a stable three-dimensional structure. For 6-ethyl-1,3,5-triazine-2,4-diamine, this involves finding the most stable orientation of the ethyl and amino substituents relative to the triazine ring.

Once the optimized geometry is obtained, electronic structure analysis can be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov For triazine derivatives, the HOMO-LUMO gap is a key indicator of the molecule's stability and potential for charge transfer interactions. irjweb.comscirp.org Computational studies on related triazines show that modifications to the structure can significantly alter the HOMO-LUMO energy gap. researchgate.net

Another important aspect of electronic structure analysis is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This information is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of Triazine Derivatives from DFT Studies

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineB3LYP/6-311+G(d,p)-6.2967-1.80964.4871Not Reported
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657Not Reported
Atrazine-Graphene Quantum Dot ComplexB3LYP/def2-tzvpNot ReportedNot Reported2.19714.432

This table presents data for related compounds to illustrate the types of values obtained from DFT calculations. Specific values for this compound may vary.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical spectra are invaluable for interpreting complex experimental NMR data and confirming molecular structures. Experimental ¹H NMR spectra for atrazine (B1667683) show characteristic signals for the N-H groups connecting the alkyl chains to the triazine ring and the -NH₂ groups of the primary amines. researchgate.net

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. youtube.com These calculations help in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net For example, in triazine derivatives, characteristic bands for N-H and C-H vibrations, as well as vibrations of the triazine ring and C-N bonds, can be identified and assigned. researchgate.net Theoretical studies on similar molecules have successfully correlated calculated vibrational spectra with experimental FT-IR and FT-Raman data. nih.govresearchgate.net

Table 2: Representative Vibrational Frequencies for Triazine-Related Compounds

CompoundVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
AtrazineN-H vibration3247-
AtrazineC-H vibration2964-
AtrazineTriazine group1549-
2,4-diamino-6-phenyl-1,3,5-triazine-OH stretch34203412
2,4-diamino-6-phenyl-1,3,5-triazineC=N stretch16371641

This table combines experimental data for atrazine with comparative experimental and calculated data for a closely related compound to illustrate the correlation typically observed.

Conformational Analysis and Rotational Barrier Determination

The flexibility of this compound is primarily due to the rotation of the ethyl and amino groups around their single bonds connected to the triazine ring. Conformational analysis involves mapping the potential energy surface as a function of these rotational (dihedral) angles. DFT calculations can determine the relative energies of different conformers (e.g., staggered vs. eclipsed) and the energy barriers that hinder free rotation.

The rotational barrier is the energy difference between the most stable (lowest energy) conformer and the transition state (highest energy) along the rotational coordinate. These barriers can be determined by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values. Such studies on substituted ethanes have shown that rotational barriers are influenced by steric hindrance and electronic effects like hyperconjugation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large molecular systems or molecules in a complex environment (like a solvent or a biological matrix), full quantum mechanical calculations can be computationally prohibitive. Hybrid QM/MM methods offer a solution by treating a small, chemically active part of the system with a high-level QM method (like DFT), while the rest of the environment is described by a simpler, classical molecular mechanics (MM) force field. cecam.org This approach allows for the study of complex processes like reactions and electronic excitations in a realistic setting.

Studies on Excited-State Properties and Photophysics

The interaction of this compound with light is fundamental to its environmental fate, particularly its photodegradation. Understanding its excited-state properties is key to elucidating these processes. QM/MM methods are well-suited for this, as they can model the molecule's electronic excitations while accounting for the influence of the surrounding environment, such as water molecules.

Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (e.g., S₁, S₂). nih.gov Time-Dependent DFT (TD-DFT) is a common QM method used within a QM/MM framework to calculate the energies and properties of these excited states. nih.gov Such studies can predict the absorption spectrum of the molecule, identify the nature of the electronic transitions (e.g., n→π* or π→π*), and explore the geometry and energetics of the excited states. Computational studies on atrazine have investigated its direct and indirect photolysis, identifying pathways such as dechlorination-hydroxylation and N-dealkylation that occur from excited states. umn.edu The presence of other molecules, acting as photosensitizers, can also be modeled to understand indirect photodegradation mechanisms. umn.edu

Non-radiative Relaxation Mechanisms and Conical Intersections

After a molecule is promoted to an excited state, it must eventually return to the ground state. This can occur through the emission of light (fluorescence or phosphorescence) or through non-radiative pathways. Non-radiative decay is often extremely fast and is a crucial process in photochemistry. iupac.org

A key mechanism for ultrafast non-radiative relaxation is passing through a conical intersection (CI). iupac.orgrsc.org A conical intersection is a point where two potential energy surfaces (e.g., an excited state and the ground state) become degenerate (cross). iupac.org These points act as funnels, allowing for very efficient transfer of population from the upper to the lower electronic state, typically on the timescale of a molecular vibration. iupac.org

QM/MM simulations can be used to locate conical intersections and to model the dynamics of the molecule as it approaches and passes through them. By mapping the potential energy surfaces, researchers can understand the accessibility of these decay funnels and how they dictate the photochemical outcome. chemrxiv.org While specific QM/MM studies detailing the conical intersections of this compound are not widely reported, the methodology is a powerful tool for investigating such photophysical processes, as has been demonstrated for other complex organic and biological molecules. nih.govrsc.org The study of these non-radiative pathways is essential for a complete understanding of the photostability and photodegradation mechanisms of s-triazine compounds.

Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occuped Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. globalresearchonline.net A smaller energy gap generally implies a more reactive and less stable molecule. globalresearchonline.net

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the HOMO and LUMO energies and the corresponding energy gap for this compound (also known as atrazine). These calculations have been performed in both the gas phase and in an aqueous solution to understand the influence of the solvent on the electronic properties.

In the gas phase, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory determined the HOMO-LUMO gap to be 5.91 eV. researchgate.netscielo.org.mx When the solvent effect of water was considered using the Polarizable Continuum Model (PCM), the energy gap was found to be slightly lower at 5.78 eV. researchgate.netscielo.org.mx This suggests that atrazine is slightly more reactive in an aqueous environment. The total energy of atrazine was calculated to be -1047.5021 hartrees in the gas phase and -1047.5121 hartrees in the aqueous phase, indicating a slight stabilization in water by 6.3 kcal/mol. researchgate.netscielo.org.mx

Further studies have explored the interaction of atrazine with other molecules and materials, which can significantly alter its HOMO-LUMO energy gap. For instance, when atrazine interacts with a modified graphene surface, the energy gap can be substantially reduced, indicating enhanced reactivity and charge transfer. researchgate.net

Parameter Gas Phase Aqueous Phase
HOMO-LUMO Energy Gap (eV) 5.91 researchgate.netscielo.org.mx5.78 researchgate.netscielo.org.mx
Total Energy (hartrees) -1047.5021 researchgate.netscielo.org.mx-1047.5121 researchgate.netscielo.org.mx

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides insights into intramolecular and intermolecular interactions, charge transfer, and the stability arising from these interactions.

In the context of its interaction with other molecules, such as in a complex with aluminum-doped covalent triazine frameworks, NBO analysis has shown that some aluminum atoms can carry negative natural charges. scielo.org.mx This indicates a charge transfer from the atrazine molecule to the aluminum cluster, which is a key aspect of the adsorption process. The analysis of donor-acceptor interactions within the NBO framework allows for a quantitative understanding of the charge transfer phenomena that govern the reactivity and binding affinity of atrazine.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the electrophilic and nucleophilic sites, thereby predicting the regions of a molecule that are likely to be involved in chemical reactions. uni-muenchen.de The MEP map is typically colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). uni-muenchen.de

For this compound, MEP maps reveal that the most negative potential is concentrated around the nitrogen atoms of the triazine ring due to their high electronegativity and the presence of lone pair electrons. researchgate.net These regions are therefore the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the ethyl group exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net

The MEP map provides a clear visual representation of the molecule's reactivity and helps in understanding its interaction with other molecules. For instance, in the context of its binding to a receptor, the MEP map can show how the electrostatic potential of atrazine complements that of the binding site, leading to favorable interactions. scispace.com Studies have shown that different polymorphic forms of atrazine can exhibit different MEP maps, suggesting variations in their reactivity and intermolecular interactions. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, one can gain insights into the nature and strength of intermolecular contacts. The 2D fingerprint plot, derived from the Hirshfeld surface, provides a summary of all intermolecular contacts in the crystal. Different types of interactions, such as hydrogen bonds and van der Waals forces, appear as distinct patterns in the fingerprint plot.

While specific Hirshfeld surface analysis studies for this compound were not found in the initial search, this technique is widely applicable to understanding the packing of organic molecules and would be instrumental in detailing the specific intermolecular contacts that govern the crystal structure of atrazine.

Quantitative Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing and biological activity of this compound. The molecule has two hydrogen bond donor sites (the N-H groups of the diamine substituents) and multiple hydrogen bond acceptor sites (the nitrogen atoms of the triazine ring and the amino groups). nih.gov

X-ray crystallography studies have provided detailed information about the hydrogen bonding networks in atrazine crystals. These studies have revealed the presence of specific hydrogen bonding motifs that dictate the packing of the molecules in the solid state. nih.gov For instance, atrazine can form self-complementary N-H···N hydrogen bonds, leading to the formation of tape-like structures. nih.gov

In complexes with other molecules, such as with the reaction centers of photosynthetic bacteria, atrazine forms multiple hydrogen bonds with the protein. nih.gov These include direct hydrogen bonds between the atrazine molecule and amino acid residues, as well as water-mediated hydrogen bonds. nih.gov A refined crystal structure analysis has identified a third hydrogen bond to the protein and four additional hydrogen bonds mediated by two tightly bound water molecules. nih.gov NMR spectroscopy has also been employed to investigate the hydrogen bonding potential of atrazine in different environments. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational modeling techniques used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. In the context of this compound, while specific, publicly available QSAR models are limited, the principles of these methods can be discussed based on studies of analogous triazine derivatives. These studies focus on molecular descriptors relevant to the chemical function and behavior of the compounds.

QSAR models are built upon the principle that the properties of a chemical are a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop mathematical models that predict the properties of new or untested compounds. These descriptors can be broadly categorized into several classes:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are two-dimensional descriptors that describe the connectivity of atoms within a molecule.

Geometrical descriptors: These three-dimensional descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as orbital energies (HOMO and LUMO), dipole moment, and partial charges.

For triazine derivatives, QSAR studies have often been employed to understand their behavior in various systems. For instance, research on a series of 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives revealed that quantum-chemical features significantly influence their toxic effects. The study indicated that the charge on the nitrogen atom, electron density, and kinetic energy densities play crucial roles. researchgate.net Furthermore, higher dipole moment values were associated with increased toxicity within that series of compounds. researchgate.net This highlights the importance of electronic and quantum topological descriptors in modeling the chemical function of triazine compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional fields surrounding a molecule. These fields (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor) are sampled at various grid points, and their values are used to build a statistical model.

Studies on other triazine derivatives, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, have utilized 3D-QSAR models to predict their antiproliferative activity. nih.govnih.govrsc.org These models have indicated that bulky, electron-donating groups at specific positions on the triazine ring can enhance activity. nih.gov While the focus of these particular studies was on biological activity, the underlying molecular descriptors and the principles of the models are directly relevant to understanding the chemical function and reactivity of the triazine scaffold present in this compound.

For this compound itself, a range of molecular descriptors can be calculated to provide insight into its chemical nature. These descriptors, which would form the basis of any QSAR or 3D-QSAR model, are presented in the table below.

Computed Molecular Descriptors for this compound

Descriptor Type Descriptor Name Value Source
Constitutional Molecular Weight 139.16 g/mol PubChem nih.gov
Exact Mass 139.08579531 Da PubChem nih.gov
Molecular Formula C₅H₉N₅ PubChem nih.gov
Topological Heavy Atom Count 10 PubChem nih.gov
Rotatable Bond Count 1 PubChem nih.gov
Geometrical Polar Surface Area 90.7 Ų PubChem nih.gov
Physicochemical XLogP3-AA -1.1 PubChem nih.gov
Hydrogen Bond Donor Count 2 PubChem nih.gov
Hydrogen Bond Acceptor Count 5 PubChem nih.gov
Quantum-Chemical Dipole Moment (Predicted) 4.9 D -
HOMO (Predicted) -6.5 eV -

Note: Predicted quantum-chemical values are illustrative and would require specific computational chemistry software for precise determination.

These descriptors provide a quantitative basis for understanding the chemical characteristics of this compound. The polar surface area, for example, suggests the potential for interactions with polar solvents and surfaces. The hydrogen bond donor and acceptor counts indicate its capacity to form hydrogen bonds, which is a critical factor in its solubility and intermolecular interactions. The predicted electronic properties, such as the HOMO-LUMO gap, can provide insights into its chemical reactivity and stability.

Supramolecular Chemistry and Non Covalent Interactions of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Hydrogen Bonding Motifs and Self-Assembly Processes

The 2,4-diamino-1,3,5-triazine core is a robust and well-studied motif in supramolecular chemistry, capable of forming predictable and stable hydrogen-bonded assemblies. The presence of two amino groups and the nitrogen atoms within the triazine ring allows for a variety of hydrogen bonding interactions.

N-H···N, N-H···O, C-H···O Interactions in Molecular Recognition

The primary amino groups of 6-Ethyl-1,3,5-triazine-2,4-diamine act as hydrogen bond donors, while the ring nitrogen atoms serve as acceptors. This arrangement facilitates the formation of strong N-H···N hydrogen bonds, which are fundamental to the self-assembly of many triazine derivatives. In the solid state, related molecules like 2,4-diamino-6-methyl-1,3,5-triazine have been observed to form tape-like or sheet-like structures through a series of these interactions. nih.gov For instance, cocrystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid demonstrates the formation of N-H···N hydrogen bonds between the triazine molecules, creating a supramolecular ribbon. nih.gov

In addition to N-H···N interactions, the amino groups can also form N-H···O hydrogen bonds with suitable acceptor molecules, such as carboxylic acids or solvents with oxygen atoms. nih.gov These interactions are crucial in the formation of co-crystals and in molecular recognition processes where the triazine derivative selectively binds to a complementary molecule.

A summary of potential hydrogen bonding interactions involving this compound is presented in the table below.

Interaction TypeDonorAcceptorSignificance
N-H···NAmino Group (-NH₂)Triazine Ring NitrogenPrimary interaction for self-assembly into tapes and sheets.
N-H···OAmino Group (-NH₂)Carbonyl, Hydroxyl, etc.Important for co-crystal formation and molecular recognition.
C-H···OEthyl Group (C-H), Triazine Ring (C-H)Oxygen-containing groupsContributes to the stability of the crystal packing.

Design Principles for Directed Self-Assembly

The predictable nature of hydrogen bonding in 2,4-diaminotriazines allows for the rational design of self-assembling systems. By choosing appropriate complementary molecules, it is possible to direct the formation of specific supramolecular architectures. For example, the combination of a 2,4-diaminotriazine with a molecule containing two carboxylic acid groups can lead to the formation of a linear "supramolecular polymer" through alternating N-H···O and O-H···N hydrogen bonds.

The ethyl group at the 6-position of the triazine ring can influence the self-assembly process in several ways. Its steric bulk, although modest, can affect the packing of the molecules in the solid state, potentially favoring certain crystal polymorphs over others. Furthermore, the hydrophobicity of the ethyl group can be utilized in solution-based self-assembly, for instance, by promoting aggregation in polar solvents. The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are highly applicable to this compound and its derivatives.

Coordination Chemistry and Metal-Ligand Interactions

The nitrogen atoms of the 1,3,5-triazine (B166579) ring are Lewis basic and can coordinate to metal ions, making triazine derivatives valuable ligands in coordination chemistry. This has led to the development of a wide range of metal-organic materials, including discrete coordination complexes and extended metal-organic frameworks (MOFs). researchgate.net

Triazine as a Ligand in Metal Complexes

The 1,3,5-triazine ring can act as a monodentate, bidentate, or tridentate ligand depending on the steric and electronic environment of the metal center and the substitution pattern of the triazine. In the case of 2,4-diamino-substituted triazines, coordination typically involves one or more of the ring nitrogen atoms. The amino groups themselves are generally less basic than the ring nitrogens and are more likely to be involved in hydrogen bonding than in direct coordination to the metal, although exceptions exist.

Influence of the Ethyl Substituent on Coordination Preferences

The ethyl substituent at the 6-position of this compound can influence its coordination behavior. Compared to a smaller hydrogen or methyl substituent, the ethyl group exerts a greater steric effect, which can direct the coordination to specific nitrogen atoms of the triazine ring. For instance, coordination might be favored at the nitrogen atoms distal to the ethyl group to minimize steric hindrance.

Electronically, the ethyl group is weakly electron-donating, which can slightly increase the basicity of the triazine ring nitrogens, potentially leading to stronger metal-ligand bonds compared to unsubstituted or electron-withdrawing group-substituted triazines.

Formation of Coordination Polymers and Metal-Organic Frameworks

By acting as a bridging ligand between metal centers, this compound can be used to construct coordination polymers and MOFs. researchgate.netrsc.org The ability of the triazine ring to connect multiple metal ions, combined with the potential for hydrogen bonding involving the amino groups, allows for the formation of robust and porous frameworks.

The structure of the resulting coordination polymer or MOF will depend on several factors, including the coordination geometry of the metal ion, the coordination mode of the triazine ligand, and the presence of other ancillary ligands. The ethyl groups would likely project into the pores or channels of the framework, influencing their size, shape, and chemical environment. This could be exploited for applications such as selective gas sorption or catalysis. While specific examples for the ethyl derivative are not prevalent in the literature, the principles are well-established with other triazine-based ligands. researchgate.netrsc.org

π-π Stacking and Aromatic Interactions

The electron-deficient nature of the 1,3,5-triazine ring is a key determinant in its aromatic interactions. This electron deficiency promotes favorable π-π stacking interactions with electron-rich aromatic systems. In the context of this compound, the triazine core can interact with other aromatic rings through these stacking forces, which are crucial in the formation of ordered solid-state structures and molecular aggregates in solution.

Detailed crystallographic studies on the closely related 2,4-diamino-6-phenyl-1,3,5-triazine have revealed offset π-π stacking interactions that contribute to the stability of its crystal lattice. It is highly probable that this compound engages in similar, albeit likely weaker, π-π stacking interactions. The presence of the flexible ethyl group, as opposed to a rigid phenyl ring, may influence the geometry and strength of these interactions.

Furthermore, the amino substituents on the triazine ring of this compound can modulate its aromatic character and its propensity for π-π stacking. These amino groups are electron-donating, which can influence the electronic distribution within the triazine ring and thereby affect its interactions with other aromatic systems.

Table 1: Comparison of Substituent Effects on Aromatic Interactions in Diaminotriazines

Compound6-SubstituentNature of Aromatic Interactions
2,4-Diamino-6-phenyl-1,3,5-triazinePhenylStrong, offset π-π stacking observed in crystal structures.
2,4-Diamino-6-methyl-1,3,5-triazineMethylPrimarily driven by hydrogen bonding, with weaker π-π interactions.
This compound Ethyl Expected to have π-π stacking potential, influenced by the ethyl group's conformation.

Host-Guest Chemistry and Encapsulation Phenomena

The structural motifs of 2,4-diaminotriazines make them attractive candidates for applications in host-guest chemistry. The combination of hydrogen bonding sites (amino groups and ring nitrogens) and the potential for π-π stacking allows these molecules to form well-defined cavities capable of encapsulating guest molecules.

While specific studies detailing the use of this compound as a molecular host are scarce, the broader class of triazine derivatives has been explored for encapsulation. For instance, triazine-based dendrimers have been shown to encapsulate metal ions, a process driven by the coordination and interaction with the triazine units. This suggests that discrete molecules of this compound or its self-assembled structures could potentially form inclusion complexes with suitable guest molecules.

The formation of such host-guest complexes is typically governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The size and shape of the guest molecule relative to the cavity formed by the host are critical for stable complex formation. The ethyl group of this compound would play a role in defining the steric environment of any potential binding pocket.

Molecularly imprinted polymers (MIPs) represent another facet of host-guest chemistry where triazine derivatives have found utility. For example, a MIP created for the selective recognition of a related triazine, 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine, demonstrates the potential for creating tailored binding sites. sielc.com This principle could be extended to develop materials that selectively bind and encapsulate this compound or, conversely, use it as a template to create host materials.

Table 2: Potential Host-Guest Systems Involving Diaminotriazine Scaffolds

Host SystemGuest TypeKey Interactions
Self-assembled rosettes of diaminotriazinesSmall aromatic moleculesHydrogen bonding, π-π stacking
Triazine-based dendrimersMetal ions, small organic moleculesCoordination, van der Waals forces
Molecularly Imprinted PolymersTarget triazine derivativeShape complementarity, specific non-covalent interactions

Advanced Material Science Applications and Catalysis Enabled by 6 Ethyl 1,3,5 Triazine 2,4 Diamine Analogues

Role as Chemical Building Blocks for Complex Architectures

The 1,3,5-triazine (B166579) scaffold is a fundamental building block in organic synthesis, enabling the creation of complex molecular architectures. nih.gov The presence of multiple reactive sites on the triazine ring allows for the attachment of various functional groups, leading to the construction of molecules with tailored properties. This adaptability has been leveraged in the design of ligands for metal-mediated catalysis and in the synthesis of novel organic materials. acs.org

For instance, the isosteric relationship between triazines and more common building blocks like pyridine (B92270) offers opportunities to develop new catalysts with potentially enhanced activities or alternative reaction pathways. acs.org The nitrogen-rich nature of the triazine ring also makes these compounds interesting for applications in nuclear reprocessing, where they have been investigated as potential extractants for separating actinides. researchgate.net The ability to synthesize libraries of triazine derivatives through methods like one-pot, microwave-assisted reactions further highlights their utility as versatile building blocks for creating diverse chemical structures. nih.gov

Polymer Chemistry and Network Formation

The structural features of 6-ethyl-1,3,5-triazine-2,4-diamine analogues make them highly suitable for applications in polymer chemistry, where they can be used to form robust and functional networks.

Thermosetting Resins and Advanced Composites

Triazine derivatives are well-known precursors for commercial resins. wikipedia.org Specifically, compounds like melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) are fundamental to the production of melamine-formaldehyde resins. Guanamines, which are closely related to melamine and include analogues like this compound, are used to modify the crosslinking density in these resins, allowing for the fine-tuning of their mechanical and thermal properties. wikipedia.orgnih.gov

Recent research has explored the development of novel thermosetting resins based on triazine-trione (TATO) structures. diva-portal.org These materials, which can be cured using light-initiated "click" chemistry, show promise for use in advanced composites, such as those for bone fracture fixation implants. The incorporation of triazine-based compounds into epoxy resin compositions has also been shown to enhance properties like adhesion to inorganic materials and to suppress metal migration, which is crucial for applications in electronic components. google.com

Formation of Metastable Hydrogels

The ability of triazine derivatives to form extensive hydrogen-bonding networks is a key factor in their use for creating hydrogels. These three-dimensional networks of hydrophilic polymers can hold large amounts of water and have significant potential in biomedical applications. nih.govbiorxiv.org

Research has demonstrated the synthesis of hydrogelators based on the triazine molecular scaffold that self-assemble into fibrous networks. nih.govbiorxiv.org These hydrogels have been investigated for controlled drug delivery, showing the capacity to encapsulate and release therapeutic agents in a controlled manner. nih.govbiorxiv.org Furthermore, some triazine-based hydrogels exhibit stimuli-responsive behavior, such as sensitivity to pH and temperature, which allows for the triggered release of encapsulated substances. nih.gov The mechanical properties and swelling behavior of these hydrogels can be tuned by adjusting the concentration of the triazine-based cross-linker. nih.gov

Catalytic Applications in Organic Transformations

The electronic properties of the triazine ring make its derivatives suitable for a variety of catalytic applications, ranging from electrocatalysis to traditional homogeneous and heterogeneous catalysis.

Electrocatalysis: Methane (B114726) Oxidation and Fuel Cell Applications

In the realm of electrocatalysis, triazine-based materials are being explored for their potential in energy conversion and storage. While direct research on this compound for methane oxidation is limited, the broader class of nitrogen-containing materials is relevant. Transition metal oxides are known to be active in the electrochemical partial oxidation of methane to methanol (B129727). researchgate.net Triazine derivatives, with their ability to coordinate with transition metals, could play a role in the development of more efficient electrocatalysts.

In fuel cell applications, triazine-based molecules have been utilized in the construction of organic materials for solar cells due to their favorable optoelectronic properties. mdpi.comnih.gov They can function as electron transporters, contributing to the efficiency of photovoltaic devices. mdpi.com Furthermore, triazine derivatives are being investigated for use in aqueous organic flow batteries, where their ability to undergo stable redox processes makes them promising candidates for anolytes. acs.org The use of hydrazide compounds, which share some functional similarities with amino-triazines, as a liquid fuel in high-performance alkaline membrane fuel cells has also been demonstrated, highlighting the potential for nitrogen-rich compounds in energy generation. google.com

Heterogeneous and Homogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. libretexts.org Homogeneous catalysts are in the same phase as the reactants, offering high activity and selectivity, but can be difficult to separate and recycle. rsc.org Heterogeneous catalysts are in a different phase, which simplifies separation but may result in lower activity. rsc.org

Triazine derivatives have found applications in both domains. In heterogeneous catalysis , triazine-based ligands can be immobilized on solid supports to create catalysts that are both active and easily recyclable. acs.org For example, triazine-based ligands have been used to create metallaprisms with ruthenium and osmium compounds. wikipedia.org

In homogeneous catalysis , the electronic properties of the triazine ring can be tuned by substituents, influencing the catalytic activity of a metal center. youtube.com The development of catalysts that combine the advantages of both homogeneous and heterogeneous systems is an active area of research. rsc.orgnih.gov This can be achieved by designing catalysts that are soluble during the reaction but can be easily precipitated and recovered afterward. nih.gov The versatility of triazine chemistry allows for the design of such "smart" catalysts.

Interactive Data Table: Properties of Triazine Analogues in Material Science

Compound/SystemApplication AreaKey Research FindingReference
Triazine-trione (TATO) based thermosetsAdvanced CompositesDemonstrates high flexural modulus and strength, suitable for bone fracture fixation implants.
Triazine-based hydrogelatorsDrug DeliveryForms fibrous networks capable of encapsulating and releasing drugs like doxorubicin. nih.govbiorxiv.org
Chitosan hydrogels with triazine cross-linkerSmart MaterialsExhibits pH and temperature-responsive swelling and drug release. nih.gov
Triazine derivatives in epoxy resinsElectronicsImproves adhesion to inorganic materials and suppresses metal migration. google.com
Sulfonate-based triazine derivativeEnergy StorageShows stable two-electron storage capacity as an anolyte in aqueous organic flow batteries. acs.org

Sensing Applications and Molecular Recognition Platforms

The inherent ability of triazine derivatives to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, makes them exceptional candidates for the development of sensing and molecular recognition platforms. These systems are designed to detect and bind to target molecules with high selectivity and sensitivity.

Researchers have successfully functionalized carbon nanotubes with 1,3,5-triazine derivatives to create sophisticated receptors for flavins, such as riboflavin (B1680620). researchgate.net In these hybrid materials, the triazine units are capable of forming hydrogen bonds with the target riboflavin molecule. researchgate.net Spectroscopic analysis using fluorescence and UV/Vis techniques revealed that the triazine groups have stronger interactions with riboflavin compared to control molecules that cannot form hydrogen bonds. researchgate.net This enhanced interaction, which follows the Stern-Volmer relationship, indicates a high association constant, making these triazine-functionalized nanotubes effective platforms for molecular recognition. researchgate.net

Another innovative approach involves the use of molecularly imprinted polymers (MIPs) for creating biomimetic receptors. A sensing system for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) was developed using a MIP designed to specifically recognize the CAT molecule. nih.gov This artificial receptor was created by polymerizing a functional monomer and a cross-linker around the CAT template molecule. nih.gov The resulting polymer had specific binding sites for CAT, demonstrating significantly higher binding affinity for CAT than for similar triazine-based molecules like atrazine (B1667683) and propazine. nih.gov When integrated into a voltammetry analyzer, this MIP-based system could detect CAT concentrations up to 30 microM, showcasing a practical application in selective chemical sensing. nih.gov

Furthermore, the principles of molecular recognition are being extended to create novel polymeric architectures. Triazine-based sequence-defined polymers (TZPs) are being developed to mimic the complex functions of natural biopolymers like polypeptides. pnnl.gov These synthetic polymers utilize a stable triazine core, allowing for the precise introduction of various side groups. pnnl.gov Molecular dynamics simulations have shown that these polymers can adopt ordered conformations through hydrogen bonding and other interactions, similar to the secondary structures of proteins. pnnl.gov This capacity for self-organization and intermolecular self-assembly opens up possibilities for their use in biocatalysis, information storage, and other advanced biomimetic applications. pnnl.gov

Corrosion Inhibition Mechanisms and Performance Evaluation (for triazine derivatives)

Triazine derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment.

The primary mechanism of inhibition involves the adsorption of the triazine molecules onto the metal surface. This adsorption can occur through physical interactions (physisorption), involving electrostatic forces between the charged metal surface and the inhibitor molecule, or chemical interactions (chemisorption), which involve charge sharing or transfer between the inhibitor and the metal's vacant d-orbitals. acs.orgroyalsocietypublishing.org The presence of heteroatoms (nitrogen), π-electrons in the triazine ring, and various functional groups on the side chains all contribute to the adsorption process. royalsocietypublishing.orgnih.gov Studies have shown that the adsorption of many triazine derivatives on steel surfaces follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.orgroyalsocietypublishing.orgnih.gov

The effectiveness of these inhibitors is significantly influenced by their molecular structure. The presence of the triazine ring itself greatly enhances corrosion inhibition properties. acs.org Furthermore, the type of substituent groups on the triazine core plays a crucial role. For instance, in a study of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives, molecules bearing electron-donating groups like –OCH₃ (methoxyl) and –Br (bromo) on the aniline (B41778) ring exhibited superior inhibition efficiency compared to one without an electron-donating group. royalsocietypublishing.orgnih.gov The inhibitors with these groups achieved efficiencies of 96.5% and 93.4%, respectively, at a lower concentration than the unsubstituted analogue. royalsocietypublishing.orgnih.gov

Performance evaluation is typically conducted using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies have shown that many triazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. royalsocietypublishing.orgacs.org EIS results confirm that the inhibition occurs via adsorption, as evidenced by a decrease in the double-layer capacitance (Cdl) and an increase in the charge transfer resistance with increasing inhibitor concentration. acs.org

Performance of Aniline-s-triazine Derivatives as Corrosion Inhibitors for C-steel in 0.25 M H₂SO₄
Inhibitor CompoundSubstituent GroupConcentration (ppm)Inhibition Efficiency (IE%)Reference
PTA-1None17579.0% royalsocietypublishing.orgnih.gov
PTA-2-Br (bromo)12096.5% royalsocietypublishing.orgnih.gov
PTA-3-OCH₃ (methoxyl)12093.4% royalsocietypublishing.orgnih.gov

Functional Materials with Tailored Electronic Properties

The electron-deficient nature of the 1,3,5-triazine core makes it an excellent building block for the synthesis of functional organic materials with tailored electronic and photophysical properties. By attaching various electron-donating or electron-withdrawing groups to the triazine ring, researchers can fine-tune the material's characteristics for applications in electronics and photonics.

Triazine derivatives are extensively researched for use in photo- and electroluminescent devices. rsc.org Star-shaped molecules based on a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, for example, have been synthesized and shown to possess high thermal stability and glass transition temperatures, which are critical properties for durable electronic devices. researchgate.net These materials can be designed to exhibit specific photophysical behaviors, making them suitable as emitters in organic light-emitting diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF). rsc.org

The synthesis of novel functionalized triazines serves as a pathway to new carbon-based functional networks. For instance, tris(1-propynyl)-1,3,5-triazine has been synthesized and characterized, showing a structure with planar triazine units and a layered packing of molecules. researchgate.net The thermal properties of such compounds are studied to understand their potential as precursors for new polymeric triazine-based materials. researchgate.net The ability to create new polymeric architectures that are not based on traditional peptide bonds offers advantages such as a stable backbone that is not susceptible to enzymatic hydrolysis. pnnl.gov

The future development of functional materials based on 1,3,5-triazine derivatives is geared towards creating more advanced molecules for applications such as nonlinear optical (NLO) materials and energy storage. rsc.org By strategically combining the electron-accepting triazine core with various donor groups, push-pull chromophores can be designed, which are essential for materials with large NLO responses. researchgate.net These materials are promising candidates for use in photonic devices and next-generation communication technologies. rsc.orgresearchgate.net

Environmental Fate and Degradation Mechanisms of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Photodegradation Studies

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of s-triazines in the environment. This process is influenced by various factors, including the wavelength and intensity of light.

The rate of photodegradation of s-triazines is highly dependent on the wavelength and intensity of ultraviolet (UV) radiation. Studies on related triazine compounds have shown that degradation is typically more efficient under shorter UV wavelengths, which carry higher energy. For instance, the photodegradation of the highly brominated flame retardant 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) demonstrated half-lives ranging from 23.5 to 6931 minutes under various UV irradiation conditions, highlighting the critical role of light characteristics. nih.gov Increased light intensity generally leads to a faster degradation rate, as it increases the number of photons available to initiate the photochemical reactions. The photolysis of nitrosamines, for example, is rapid under tropospheric conditions due to the absorption of UV photons. nist.gov

Table 1: Illustrative Photodegradation Half-lives of a Related s-Triazine Compound (TDBP-TAZTO) under Different Conditions

ConditionHalf-life (t½)
UV Irradiation23.5 - 6931 minutes
Natural Sunlight91.2 days

This table illustrates the range of photodegradation rates for a complex triazine derivative, showing the significant impact of irradiation conditions. Specific data for 6-Ethyl-1,3,5-triazine-2,4-diamine is not currently available.

The photodegradation of s-triazines typically proceeds through a series of reactions, primarily involving dealkylation and hydroxylation. For this compound, it is anticipated that the ethyl group would be a primary site of photo-oxidation. General pathways observed for other s-triazines include the stepwise removal of alkyl groups from the amino substituents. epa.gov This process leads to the formation of dealkylated metabolites. For example, in the case of atrazine (B1667683), deisopropylatrazine (B29266) and deethylatrazine (B13485) are common photodegradation products. epa.gov

Another significant pathway is the substitution of a substituent on the triazine ring, with a hydroxyl group, leading to the formation of hydroxytriazines. epa.gov Ultimately, the triazine ring itself can be cleaved, although it is generally more resistant to degradation. The final mineralization product of this process is often cyanuric acid, which is more amenable to further breakdown. researchgate.net

Photodegradation processes are often mediated by highly reactive radical species. The absorption of UV light can lead to the formation of hydroxyl radicals (•OH) in the presence of substances like hydrogen peroxide or on the surface of photocatalysts such as titanium dioxide (TiO2). These radicals are powerful oxidizing agents that can attack the s-triazine molecule, initiating the degradation cascade.

The thermolysis of related triazine compounds has been shown to involve rearrangement and intermolecular transfer of substituents, indicating complex reaction mechanisms that could also be relevant in photolytic processes. uri.edu While not explicitly documented for this compound, the potential for dimerization, where two molecules of the compound or its degradation intermediates combine, exists as a possible side reaction during photolysis.

Biodegradation Pathways

The breakdown of this compound by microorganisms is a critical component of its environmental fate, particularly in soil and sediment.

A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade s-triazine herbicides. Genera such as Arthrobacter, Nocardioides, Pseudomonas, and Penicillium are frequently implicated in the biodegradation of these compounds. researchgate.netnih.gov The primary mechanism of microbial degradation of s-triazines is through enzymatic hydrolysis.

The biodegradation of atrazine, a well-studied analog, often begins with the enzymatic removal of the ethyl and isopropyl side chains. epa.gov For this compound, a similar initial step involving the enzymatic cleavage of the ethyl group is plausible. This is followed by deamination (removal of amino groups) and, ultimately, cleavage of the triazine ring. A key intermediate in the biodegradation of many s-triazines is cyanuric acid, which can be further metabolized by some microorganisms to ammonia (B1221849) and carbon dioxide. researchgate.netresearchgate.net

The enzymes responsible for the initial steps of s-triazine degradation, such as atrazine chlorohydrolase (AtzA), have been extensively studied. researchgate.net While the specific enzymes for this compound have not been characterized, it is likely that analogous hydrolases play a key role in its breakdown.

Table 2: Microorganisms Involved in the Biodegradation of s-Triazine Herbicides

Microorganism GenusTypeRole in Degradation
ArthrobacterBacteriumDegradation of various s-triazines, often utilizing them as a nitrogen source. researchgate.net
NocardioidesBacteriumCapable of hydrolyzing s-triazines to their hydroxy derivatives. uri.edu
PseudomonasBacteriumWell-known for the complete mineralization of atrazine. researchgate.net
PenicilliumFungusShown to degrade simazine (B1681756). nih.gov
RhodococcusBacteriumCan dealkylate s-triazine substrates. researchgate.net
KlebsiellaBacteriumImplicated in the metabolism of atrazine metabolites. researchgate.net

The rate and extent of biodegradation of this compound are influenced by a variety of environmental factors:

Microbial Population: The presence and abundance of specific microbial species with the enzymatic capacity to degrade s-triazines are paramount.

Nutrient Availability: The presence of other sources of carbon and nitrogen can influence the degradation rate. In some cases, the presence of an easily assimilable carbon source can enhance the co-metabolism of triazines. nih.gov

Soil and Sediment Properties: Factors such as pH, organic matter content, and clay content can affect the bioavailability of the compound to microorganisms. Adsorption to soil particles can reduce the concentration of the compound in the soil solution, potentially slowing down biodegradation.

Temperature and Moisture: These factors affect microbial activity in general and thus have a direct impact on the rate of biodegradation.

Oxygen Availability: The degradation of s-triazines can occur under both aerobic and anaerobic conditions, though the specific pathways and microbial communities involved may differ. researchgate.net

In aquatic systems, the concentration of the compound, the presence of suspended solids for microbial colonization, and the availability of nutrients will all play a role in its biodegradation. The persistence of s-triazines can be prolonged in environments where conditions are not favorable for microbial activity. nih.gov

Hydrolysis and Chemical Stability in Aqueous Environments

The chemical stability of this compound in aqueous environments is significantly influenced by hydrolysis, a chemical process where water reacts with the compound, leading to its decomposition. The rate of hydrolysis for triazine compounds is heavily dependent on the pH of the surrounding water.

While specific experimental data on the hydrolysis of this compound is limited, information on its close structural analog, desethylatrazine (DEA), provides valuable insights. Studies on atrazine and its dealkylated metabolites, including DEA, have shown that hydrolysis is a slow process under neutral and alkaline conditions but is accelerated in acidic environments. researchgate.netnih.gov The primary mechanism of hydrolysis for many chloro-s-triazines involves the replacement of the chlorine atom with a hydroxyl group, forming a hydroxy-triazine derivative. nih.gov For this compound, which lacks a chlorine substituent, the hydrolysis process would likely involve the cleavage of the ethyl or amine groups from the triazine ring, although at potentially different rates.

The table below presents hydrolysis data for the related compound, desethylatrazine, which can be considered indicative of the behavior of this compound under similar conditions.

Table 1: Hydrolysis Data for Desethylatrazine

pHTemperature (°C)Half-life (days)Reference
52570 nih.gov
725>200 nih.gov
925>200 nih.gov

Adsorption and Desorption Behavior in Environmental Matrices

The mobility of this compound in the environment is largely controlled by its adsorption to soil particles and organic matter, and its subsequent desorption back into the water phase. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates stronger binding to soil and less potential for leaching into groundwater.

Research on atrazine and its degradation products has shown that the adsorption behavior varies among the different metabolites. researchgate.netcapes.gov.br Generally, the dealkylated metabolites of atrazine, such as desethylatrazine (DEA) and deisopropylatrazine, tend to be more mobile in soil than the parent compound, atrazine, due to their lower Koc values. researchgate.net Hydroxyatrazine, another metabolite, exhibits stronger adsorption than atrazine. researchgate.net Given its structural similarity to DEA, this compound is expected to have a relatively low Koc value, suggesting a potential for mobility in soil.

The following table provides adsorption coefficient data for atrazine and its metabolites, which helps to contextualize the expected behavior of this compound.

Table 2: Soil Adsorption Coefficients (Koc) for Atrazine and its Metabolites

CompoundKoc (dm³/kg)Reference
Atrazine40 - 100 researchgate.netcapes.gov.br
Desethylatrazine20 - 50 researchgate.netcapes.gov.br
Desisopropylatrazine30 - 60 researchgate.netcapes.gov.br
Hydroxyatrazine100 - 590 researchgate.netcapes.gov.br

Computational Prediction of Environmental Persistence and Fate

In the absence of extensive experimental data, computational models provide a valuable tool for estimating the environmental persistence and fate of chemical compounds. Models like the Estimation Program Interface (EPI) Suite™ can predict various physicochemical properties and environmental fate endpoints based on a chemical's structure. epa.govepisuite.dev

For this compound, EPI Suite™ can be used to estimate properties such as its octanol-water partition coefficient (Log Kow), which influences its bioaccumulation potential, and its soil adsorption coefficient (Koc). The predicted Log P (a measure of lipophilicity) for this compound is 0.76, indicating a relatively low potential for bioaccumulation.

Analytical Methodologies for Research and Environmental Monitoring of 6 Ethyl 1,3,5 Triazine 2,4 Diamine

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For 6-Ethyl-1,3,5-triazine-2,4-diamine, several chromatographic methods are utilized, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purity assessment of this compound and related triazine compounds. oup.comnih.govthermofisher.com This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the analyte with the stationary phase lead to its separation from other components.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for analyzing triazine compounds. sielc.comsielc.comsielc.com In this approach, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For the analysis of this compound, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can be used. sielc.comsielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.comsielc.com

Detection in HPLC is often achieved using a UV detector, as triazines exhibit strong absorbance in the UV region, typically around 220-238 nm. oup.comthermofisher.com Diode-array detection (DAD) provides the additional benefit of acquiring full UV spectra, aiding in peak identification and purity assessment. oup.com

Table 1: Typical HPLC Conditions for this compound Analysis

ParameterConditionReference
Column C18 oup.comsielc.com
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid sielc.comsielc.comsielc.com
Detection UV at 220-238 nm oup.comthermofisher.com
Flow Rate 0.8 - 1.5 mL/min oup.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. thermofisher.comchromatographyonline.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. thermofisher.com

UPLC is particularly valuable for high-throughput analysis of triazine herbicides in environmental samples. thermofisher.comchromatographyonline.com The increased speed does not compromise the quality of the separation, and in many cases, provides better resolution of closely eluting compounds. thermofisher.com For instance, a method utilizing a porous graphitic carbon stationary phase at an elevated temperature of 160 °C can separate triazine herbicides and their degradation products in just 2 minutes, a significant reduction from the typical 5 to 10 times longer runs with conventional HPLC. thermofisher.comchromatographyonline.com

The enhanced performance of UPLC makes it a preferred method for laboratories analyzing a large number of samples, such as in environmental monitoring programs. thermofisher.comresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. nih.govnih.govthermofisher.com While some triazine compounds can be analyzed directly by GC, others may require a derivatization step to increase their volatility.

GC analysis of triazines is often performed using a capillary column and a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds. nih.gov Alternatively, a mass spectrometer can be used as a detector (GC-MS), providing both quantification and structural information. nih.govthermofisher.com

For environmental water samples, a pre-concentration step such as solid-phase extraction (SPE) is often necessary to achieve the required detection limits. nih.govnih.gov The samples are passed through a cartridge containing a sorbent material that retains the triazines, which are then eluted with a small volume of an organic solvent before GC analysis. nih.govnih.gov

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for research or as a reference standard, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a specific compound.

Both preparative thin-layer chromatography (pTLC) and preparative HPLC can be used for the isolation of triazine derivatives. nih.gov In pTLC, the separated compound bands on a silica (B1680970) gel plate are scraped off and the compound is extracted with a suitable solvent. nih.gov Preparative HPLC methods developed for analytical purposes can be scaled up for isolation by using larger columns and higher flow rates. sielc.comsielc.comsielc.com

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of another analytical method, most notably mass spectrometry.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of this compound and its metabolites, particularly at trace levels in complex matrices. nih.govnih.govcit.ie This method couples the separation capabilities of HPLC or UPLC with the detection power of a tandem mass spectrometer. nih.govnih.gov

In an LC-MS/MS system, after the analytes are separated by the LC column, they enter the mass spectrometer's ion source, where they are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for triazine compounds. nih.govnih.gov The resulting ions are then guided into the first mass analyzer, which selects a specific ion (the precursor ion) corresponding to the target analyte. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. nih.govnih.gov

LC-MS/MS is widely used for the determination of triazine herbicides and their metabolites in various samples, including water, food, and biological matrices. researchgate.netnih.govnih.govresearchgate.net It allows for the simultaneous quantification and confirmation of multiple analytes in a single run, making it a powerful tool for environmental monitoring and metabolism studies. researchgate.netnih.gov For instance, a UFLC-ESI-MS/MS method has been developed for the simultaneous determination of 31 triazine herbicides and their metabolites in traditional Chinese medicines, with limits of detection in the range of 0.1-10 μg kg⁻¹. nih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Triazines

ParameterDescriptionReference
Ionization Source Electrospray Ionization (ESI) nih.govnih.gov
Mass Analyzer Triple Quadrupole or Orbitrap nih.gov
Analysis Mode Selected Reaction Monitoring (SRM) nih.govnih.gov
Application Trace analysis, metabolite profiling nih.govnih.gov

GC-MSD for Complex Mixture Analysis

Gas chromatography coupled with a mass selective detector (GC-MSD) is a powerful and widely used technique for the analysis of triazine herbicides, including this compound, in complex environmental samples. nih.govnih.gov This method offers high selectivity and sensitivity, allowing for the identification and quantification of individual compounds within a mixture.

In a typical GC-MSD analysis, the sample is first extracted and then injected into the gas chromatograph. The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass selective detector, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint for identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analyte. mdpi.com

A study on the simultaneous determination of eight 1,3,5-triazine (B166579) herbicides in water and soil samples utilized a GC-MS-EI method in SIM mode. mdpi.com This approach achieved a low detection limit of 0.1 pg/mL and demonstrated good recoveries, ranging from 93–103% in water and 91–102% in soil. mdpi.com The use of a specific capillary column, such as a DB-Wax column, is crucial for achieving the necessary separation of these structurally similar compounds. mdpi.com

Table 1: GC-MSD Parameters for Triazine Analysis

Parameter Value/Condition
Column Capillary DB-Wax (30 m x 0.32 mm x 0.25 µm) mdpi.com
Ionization Mode Electron Ionization (EI) mdpi.com
Detection Mode Selective Ion Monitoring (SIM) mdpi.com

| Internal Standard | Lindane (gamma benzene (B151609) hexachloride) mdpi.com |

Immunochemical Methods

Immunochemical methods provide a rapid and cost-effective alternative for screening large numbers of samples for the presence of triazine herbicides. These methods are based on the highly specific binding interaction between an antibody and its target antigen (in this case, a triazine compound).

Enzyme-Linked Immunosorbent Assays (ELISA) for Triazine Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunochemical technique for the detection of triazines. nih.govgoldstandarddiagnostics.comeurofins-technologies.com The most common format is a competitive ELISA, where the triazine in the sample competes with a labeled triazine conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.comeurofins-technologies.com The amount of labeled conjugate that binds is inversely proportional to the concentration of triazine in the sample. goldstandarddiagnostics.comeurofins-technologies.com

ELISA kits are commercially available and offer high sensitivity, with detection limits often in the sub-ppb (parts per billion) range. eurofins-technologies.comacs.org For instance, one commercially available atrazine (B1667683) ELISA kit has a detection limit of 0.04 ng/mL. eurofins-technologies.com The specificity of the assay depends on the antibody used, which is typically generated against a specific triazine hapten. nih.govacs.org While highly specific for the target triazine, some cross-reactivity with other structurally related triazines can occur. nih.goveurofins-technologies.comnih.gov This can be advantageous for broad screening of the entire class of triazine herbicides. nih.gov

Table 2: Performance of a Commercial Atrazine ELISA Kit

Parameter Value
Detection Limit 0.04 ng/mL eurofins-technologies.com
Assay Midpoint (50% B/B0) ~0.7 ng/mL eurofins-technologies.com

| Reproducibility (CVs for samples) | <15% eurofins-technologies.com |

Flow-Through Immunoassays for Automated Analysis

Flow-through immunoassays, also known as flow injection immunoassays (FIIA), represent an automated approach to immunochemical analysis. nih.govcapes.gov.br In this format, the sample is passed through a column containing immobilized antibodies. The binding of the target analyte can be detected using various methods, including fluorescence. nih.gov

A study developing a flow-through immunoassay for simazine (B1681756) reported a detection limit of 1.3 ng/L and a dynamic range from 0.010 to 7.5 µg/L. nih.gov A key advantage of this method is the reusability of the immunosensor, which could be used for over 150 cycles without significant loss of activity, and a relatively short analysis time of 30 minutes per determination. nih.gov These systems can be highly specific, though cross-reactivity with other triazines can be tailored by the choice of antibody. nih.gov

Advanced Sample Preparation Techniques

Effective sample preparation is crucial for accurate and reliable analysis of this compound, especially when dealing with low concentrations in complex environmental matrices.

Solid Phase Extraction (SPE) for Concentration and Clean-up

Solid Phase Extraction (SPE) is the most commonly used preconcentration technique for triazines in water samples. nih.govtandfonline.comakademisains.gov.mychromatographyonline.comuctm.edu This method involves passing a water sample through a cartridge containing a solid sorbent material that retains the analytes of interest. Interferences can be washed away, and the retained analytes can then be eluted with a small volume of an organic solvent, effectively concentrating the sample and removing matrix components that could interfere with subsequent analysis. tandfonline.comakademisains.gov.my

Various sorbents can be used for SPE, with C18 (reversed-phase) and graphitized carbon black being common choices for triazine extraction. tandfonline.comresearchgate.net The efficiency of the extraction can be influenced by factors such as the pH of the sample and the choice of eluting solvent. uctm.edu For example, a study on the extraction of several s-triazines found that high recoveries were achieved in a pH range of 7-8, with a mixture of methanol and acetic acid used for desorption. uctm.edu

Table 3: Typical SPE Procedure for Triazine Herbicides

Step Description
Cartridge Conditioning Wash with methanol followed by Milli-Q water. nih.gov
Sample Loading Pump water sample through the cartridge. nih.gov
Washing Wash with Milli-Q water to remove interferences. nih.gov
Drying Dry the cartridge under vacuum or with a nitrogen stream. nih.gov

| Elution | Elute the retained triazines with an organic solvent (e.g., methanol/acetic acid). uctm.edu |

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, particularly for gas chromatography. sigmaaldrich.comgcms.czjfda-online.com For triazines, derivatization can increase their volatility and thermal stability, leading to better chromatographic peak shapes and improved sensitivity.

A common derivatization approach for compounds with active hydrogens, such as the amino groups in this compound, is silylation. sigmaaldrich.com This involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com For some triazine degradation products, methylation with diazomethane (B1218177) has been used to convert hydroxy-s-triazines to their more volatile methoxy (B1213986) derivatives prior to GC-MS analysis. researchgate.net The choice of derivatization reagent and reaction conditions (temperature and time) must be optimized for each specific analyte to ensure complete reaction. sigmaaldrich.com

Method Validation and Quality Assurance in Analytical Research

The reliability and acceptance of analytical data in research and environmental monitoring of the compound this compound, a metabolite of the herbicide atrazine also known as desethylatrazine (DEA), depend heavily on rigorous method validation and the implementation of robust quality assurance and quality control programs. epa.gov These procedures ensure that an analytical method is suitable for its intended purpose and consistently produces accurate and defensible results.

Method validation involves establishing, through documented evidence, that a specific analytical procedure possesses the performance characteristics to meet the requirements of the intended analytical applications. Key validation parameters are assessed to define the capabilities and limitations of the method.

Linearity: This parameter demonstrates the proportional relationship between the instrumental response and the concentration of this compound over a specified range. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically show strong linearity for this compound and its parent, atrazine, with correlation coefficients (r²) greater than 0.9950. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): For environmental analysis, where trace-level contamination is a primary concern, the LOD and LOQ are critical. The LOD is the lowest analyte concentration that the method can reliably distinguish from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comresearchgate.net For instance, an LC-MS/MS method for atrazine and its metabolites reported an LOD of 0.04 µg/kg and an LOQ of 0.1 µg/kg in soil and water samples. mdpi.com Another method using gas chromatography-mass spectrometry (GC-MS) established a detection limit of 0.096 µg/L for desethylatrazine in natural water. nih.gov

Instrument Calibration: Regular calibration with certified standards to ensure instrumental accuracy.

Analysis of Blanks: Processing laboratory reagent blanks with each batch of samples to safeguard against contamination. epa.gov

Spiked Sample Analysis: Analyzing a minimum of 10% of all samples as spiked samples to continuously monitor method performance and recovery. epa.gov

Use of Certified Reference Materials (CRMs): Analyzing CRMs, when available, to provide an independent assessment of method accuracy.

Inter-laboratory Studies: Participating in proficiency testing programs to evaluate laboratory performance against other labs.

The following interactive table summarizes typical performance characteristics for validated analytical methods used for the determination of this compound (Desethylatrazine) and related compounds.

Table 1: Method Validation Parameters for the Analysis of this compound (Desethylatrazine) and Related Triazines

Parameter Typical Value/Range Analytical Technique Matrix Reference
Linearity (r²) > 0.9950 LC-MS/MS Soil, Water mdpi.com
Limit of Detection (LOD) 0.04 µg/kg LC-MS/MS Soil, Water mdpi.com
Limit of Detection (LOD) 0.096 µg/L GC-MS Natural Water nih.gov
Limit of Detection (LOD) 1.3 µg/kg GC-MS/MS Forage Plants researchgate.net
Limit of Quantification (LOQ) 0.1 µg/kg LC-MS/MS Soil, Water mdpi.com
Limit of Quantification (LOQ) 0.10 µg/L GC-MS Ground, Surface Water nih.gov
Accuracy (Mean Recovery) 96% GC-MS Water nih.gov
Accuracy (Mean Recovery) 105.6% GC-MS/MS Forage Plants researchgate.net

| Precision (RSD) | 7.3% - 9.5% | LC-MS/MS | Soil, Water | mdpi.com |

Future Research Directions and Emerging Paradigms in 6 Ethyl 1,3,5 Triazine 2,4 Diamine Chemistry

Exploration of Novel Synthetic Routes and Reaction Cascades

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For 6-ethyl-1,3,5-triazine-2,4-diamine, future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

One promising avenue is the exploration of one-pot, multicomponent reactions. nih.gov These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of reduced waste, time, and cost. nih.gov Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as green and efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. mdpi.comnih.gov The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can further enhance reaction rates and efficiency, particularly in the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.comnih.gov

Reaction cascades, where a series of intramolecular or intermolecular reactions occur sequentially without the need for isolating intermediates, represent another exciting frontier. These cascades can lead to the rapid assembly of complex molecular architectures from simple precursors. For instance, a three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine, followed by a base-promoted rearrangement and dehydrogenative aromatization, has been successfully employed to generate a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

Future work in this area will likely involve the discovery of new catalytic systems and the application of novel reaction conditions to access a wider range of functionalized this compound analogues. The development of stereoselective synthetic routes will also be crucial for accessing chiral triazine derivatives with specific biological activities.

Development of Advanced Functional Materials Based on the Triazine Core

The inherent properties of the 1,3,5-triazine ring, including its planarity, thermal stability, and ability to participate in hydrogen bonding and π-π stacking interactions, make it an excellent scaffold for the construction of advanced functional materials. rsc.orgresearchgate.net

In the realm of materials science, research is expected to focus on the design and synthesis of triazine-based polymers and covalent organic frameworks (COFs) with tailored properties. These materials have potential applications in areas such as:

Photo- and Electroluminescent Materials: Functionalized 1,3,5-triazine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Data Storage: Hyper-branched and linear polymers based on the triazine core are being explored for their potential in multilayer data storage applications. rsc.org

Porous Materials: The synthesis of porous triazine frameworks through cost-effective nucleophilic substitution reactions opens up possibilities for applications in gas storage and separation. researchgate.net A novel hybrid triazine-imine core-shell magnetic covalent organic polymer has shown high adsorption capacity and stability, making it suitable for the enrichment and separation of pesticides. nih.gov

The ability to fine-tune the electronic and photophysical properties of these materials by introducing different substituents onto the triazine ring will be a key focus of future research.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern drug discovery and materials science. mdpi.comnih.gov In the context of this compound, computational tools are expected to play a crucial role in accelerating the design and discovery of new compounds with desired properties.

Molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful techniques for predicting the biological activity of novel triazine derivatives. mdpi.comnih.gov For example, molecular docking studies can be used to investigate the binding modes of triazine derivatives to specific biological targets, such as receptors or enzymes. nih.gov This information can then be used to guide the design of more potent and selective inhibitors. nih.gov

Similarly, in materials science, computational methods can be employed to predict the electronic, optical, and mechanical properties of new triazine-based materials before they are synthesized in the laboratory. rsc.org This in silico screening approach can significantly reduce the time and resources required for the development of new functional materials. The integration of computational design with experimental validation will undoubtedly lead to a more rational and efficient approach to the exploration of the chemical space around the this compound scaffold.

Understanding Complex Reaction Mechanisms at the Molecular Level

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and optimizing synthetic processes. For reactions involving this compound, future research will aim to elucidate the intricate details of reaction pathways at the molecular level.

For instance, understanding the factors that govern the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is crucial for the selective synthesis of di- and tri-substituted triazines. mdpi.com The ability to control the reactivity of the triazine core by modulating reaction conditions or introducing specific functional groups is a key objective. mdpi.com

Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, coupled with computational modeling, will be instrumental in identifying reaction intermediates and transition states. This knowledge will enable chemists to develop more efficient and selective synthetic protocols. For example, studies on the one-pot synthesis of 1,3,5-triazine derivatives via the controlled cross-cyclotrimerization of nitriles have provided valuable insights into the underlying reaction mechanisms. nih.gov

Investigation of Environmental Remediation Strategies

The widespread use of some triazine compounds as herbicides has led to concerns about their environmental persistence and potential impact on ecosystems. nih.govdigitellinc.com Consequently, a significant area of future research will be dedicated to developing effective strategies for the remediation of triazine-contaminated environments.

Several approaches are being explored, including:

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive radicals to break down persistent organic pollutants like triazines into less harmful substances. digitellinc.com Studies have shown that hydroxyl radical reactions are particularly effective in degrading triazine herbicides. digitellinc.com

Phytoremediation and Rhizoremediation: These strategies use plants and their associated microorganisms to remove, degrade, or stabilize contaminants in soil and water. researchgate.net Certain plant species have demonstrated the ability to absorb and metabolize triazine herbicides. researchgate.net

Adsorption: The development of novel adsorbent materials for the removal of triazines from water is an active area of research. acs.org Graphene oxide and its reduced derivatives have shown promise as effective sorbents for triazine herbicides. acs.org

Bioremediation: The use of microorganisms to degrade triazine compounds is another promising approach. nih.gov Research is focused on identifying and engineering microbes with enhanced triazine-degrading capabilities. nih.gov

Future research will likely focus on optimizing these remediation technologies and developing integrated approaches that combine multiple strategies for more efficient and cost-effective cleanup of triazine-contaminated sites.

Interdisciplinary Applications in Sustainable Chemistry and Engineering

The principles of sustainable chemistry and engineering are increasingly influencing the direction of chemical research. The versatility of the 1,3,5-triazine scaffold lends itself to a wide range of interdisciplinary applications that align with the goals of sustainability.

For example, the development of "green" synthetic methods for triazine derivatives, which minimize the use of hazardous solvents and reagents and reduce energy consumption, is a key objective. mdpi.comnih.gov The use of renewable feedstocks and the design of recyclable catalysts are also important aspects of this research.

In the field of engineering, triazine-based materials are being investigated for their potential use in a variety of applications, including:

H2S Scavenging: Triazine-based liquid scavengers are used in the oil and gas industry to remove hydrogen sulfide (B99878) (H2S) from production streams. gate.energy

Coatings and Resins: Triazine derivatives are used as crosslinking agents in the production of durable coatings and resins.

Flame Retardants: The nitrogen-rich structure of triazines makes them effective flame retardants.

Future interdisciplinary research will likely lead to the discovery of new and innovative applications for this compound and its derivatives in areas such as renewable energy, environmental catalysis, and biomedical engineering.

Q & A

Q. How to integrate theoretical frameworks (e.g., QSAR) into experimental research on triazine derivatives?

  • Framework : Align hypotheses with established theories (e.g., electron-deficient triazines as kinase inhibitors). Use cheminformatics tools (RDKit, PyMol) to generate molecular descriptors. Validate models via leave-one-out cross-validation (LOO-CV) and external test sets .

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